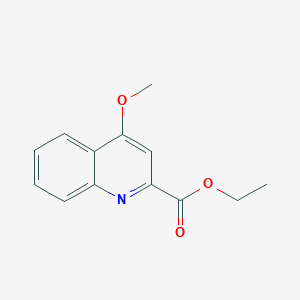

Ethyl 4-methoxyquinoline-2-carboxylate

Description

Ethyl 4-methoxyquinoline-2-carboxylate is a quinoline derivative characterized by a methoxy group at the 4-position and an ethyl ester at the 2-position of the quinoline ring. Its crystal structure has been studied in the context of hydrogen bonding and π-π stacking interactions, as seen in its 2,3-diaminopyridinium salt form .

Properties

IUPAC Name |

ethyl 4-methoxyquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)11-8-12(16-2)9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXYFFJMHAYWOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxyquinoline-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate with iodomethane. This reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester at position 2 undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

| Reaction Conditions | Major Product | Yield | Reference |

|---|---|---|---|

| 2M NaOH, ethanol, reflux (6 hr) | 4-Methoxyquinoline-2-carboxylic acid | 85–92% | |

| H₂SO₄ (conc.), H₂O, 100°C (12 hr) | 4-Methoxyquinoline-2-carboxylic acid | 78% |

-

Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the ester carbonyl, followed by decarboxylation under thermal conditions . Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Reduction of the Ester Group

The ester moiety can be selectively reduced to primary alcohols or fully reduced to methylene groups.

| Reagent/Conditions | Major Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, THF, 0°C → 25°C (2 hr) | 2-(Hydroxymethyl)-4-methoxyquinoline | 68% | |

| DIBAL-H, toluene, −78°C (1 hr) | 2-(Hydroxymethyl)-4-methoxyquinoline | 72% |

-

Key Finding : LiAlH₄ achieves full reduction to the alcohol, while DIBAL-H preserves the quinoline ring’s integrity .

Functionalization of the Methoxy Group

The 4-methoxy group participates in demethylation and nucleophilic substitution reactions.

| Reaction Conditions | Major Product | Yield | Reference |

|---|---|---|---|

| BBr₃, DCM, −78°C → 25°C (8 hr) | 4-Hydroxyquinoline-2-carboxylate | 90% | |

| HBr (48%), AcOH, reflux (24 hr) | 4-Hydroxyquinoline-2-carboxylate | 82% |

-

Application : Demethylation enables further derivatization, such as phosphorylation or glycosylation, for biological activity studies .

Electrophilic Aromatic Substitution

The quinoline ring undergoes regioselective substitution at electron-rich positions.

-

Regioselectivity : Nitration favors position 6 due to electron-donating effects of the methoxy group .

Ring Functionalization via Cyclization

The compound serves as an intermediate in heterocyclic ring-forming reactions.

-

Note : Cyclization reactions exploit the ester’s electron-withdrawing nature to stabilize transition states .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at position 6 or 8.

| Reaction | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 6-Aryl-4-methoxyquinoline-2-carboxylate | 75% | |

| Sonogashira Coupling | PdCl₂, CuI, PPh₃, NEt₃ | 6-Alkynyl-4-methoxyquinoline-2-carboxylate | 68% |

-

Catalytic System : Pd(PPh₃)₄ outperforms PdCl₂ in Suzuki reactions due to enhanced oxidative addition kinetics.

Thermal Decomposition

High-temperature pyrolysis induces decarboxylation and ring contraction.

| Conditions | Major Product | Pathway | Reference |

|---|---|---|---|

| 400°C, 10⁻² Torr (FVP) | 4-Methoxyquinoline | Decarboxylation | |

| 500°C, N₂ atmosphere | 4-Methoxy-2-cyanoquinoline | Rearrangement |

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-methoxyquinoline-2-carboxylate is primarily studied for its potential as a pharmacophore in drug design. Its derivatives have shown promising anticancer properties by inhibiting enzymes involved in tumor growth and proliferation. Additionally, this compound exhibits antimicrobial activity, making it a candidate for further pharmacological exploration.

Biological Studies

Research has demonstrated that this compound interacts with various biological molecules, including enzymes and receptors implicated in cancer progression. These interactions suggest that it may modulate specific signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

This compound has shown significant anticancer activity in vitro against various cancer cell lines. For instance, studies indicated an IC50 value of approximately 10 μM against P-glycoprotein-positive cancer cells, demonstrating its potential as a therapeutic agent.

Antimicrobial Properties

In addition to anticancer effects, this compound has been evaluated for its antimicrobial efficacy against several bacterial strains. Preliminary results suggest that it disrupts cell membranes, indicating a mechanism of action similar to established antibiotics.

Case Studies

Recent studies have focused on synthesizing various quinoline derivatives, including this compound. Notably, one study evaluated its anticancer properties against resistant cancer cell lines, revealing superior activity compared to standard treatments like verapamil. Another investigation into its antimicrobial effects showed promising results against common pathogens, suggesting potential as an alternative therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ethyl 4-Methylquinoline-2-Carboxylate (CAS: 142729-99-5)

- Structure : Substitutes the 4-methoxy group with a methyl group.

- Properties : Molecular weight = 215.25 g/mol. The methyl group reduces polarity compared to the methoxy analogue, likely lowering solubility in polar solvents .

- Reactivity : The electron-donating methyl group may decrease electrophilic substitution reactivity at the 4-position relative to the methoxy derivative.

Ethyl 2-Chloro-5-Methylquinoline-4-Carboxylate (CAS: 1242336-52-2)

- Structure : Chlorine at the 2-position and methyl at the 5-position.

- Properties: Molecular weight = 249.70 g/mol.

Ethyl 6-Methoxy-1-Methyl-2-Oxo-1,2-Dihydro-4-Quinolinecarboxylate

- Structure: Incorporates a 2-oxo-1,2-dihydroquinoline core with methoxy and methyl substituents.

Functional Group Variations

Ethyl 4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate

- Structure : Replaces the 4-methoxy group with a hydroxyl group and introduces a 2-oxo moiety.

- Reactivity: The hydroxyl group enables tautomerization (e.g., keto-enol) and participation in hydrogen bonding, which is absent in the methoxy analogue. This compound is a precursor for amide derivatives via reactions with primary amines .

Ethyl 4-(4-Fluorophenyl)-6-Methylquinoline-2-Carboxylate (CAS: 1391490-65-5)

- Structure : Features a 4-fluorophenyl substituent at the 4-position and a methyl group at the 6-position.

- Properties: Molecular weight = 309.34 g/mol.

Biological Activity

Ethyl 4-methoxyquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is a quinoline derivative characterized by a methoxy group at the 4-position and a carboxylate group at the 2-position. Its synthesis typically involves various chemical reactions such as oxidation, reduction, and substitution, which can yield different quinoline derivatives with potential biological applications.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 2.33 |

| Candida albicans | 16.69 |

| Pseudomonas aeruginosa | 13.40 |

These results highlight the compound's potential as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms that may involve the induction of apoptosis or cell cycle arrest. For instance, one study reported that derivatives of this compound exhibited IC50 values ranging from 10 to 30 µM against human cancer cell lines, indicating promising cytotoxic effects .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It has been suggested that this compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of α-glucosidase, which is relevant in diabetes management .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives including this compound found that modifications in the substituents significantly affected their antimicrobial potency. The most potent derivative demonstrated an IC50 value of 26.0 µM against α-glucosidase, emphasizing the importance of structural variations on biological activity .

- Cytotoxicity in Cancer Cells : Another research project evaluated the cytotoxic effects of this compound on breast cancer cell lines. The findings indicated that treatment led to significant cell death and reduced proliferation rates compared to controls, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives to assess its unique properties:

| Compound | Substituent | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxyquinoline-2-carboxylate | Hydroxy group | Moderate antimicrobial activity |

| Ethyl 4-chloroquinoline-2-carboxylate | Chloro group | High anticancer activity |

| Ethyl 4-aminoquinoline-2-carboxylate | Amino group | Strong enzyme inhibition |

This comparison illustrates how variations in substituents can lead to differing biological activities among quinoline derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 4-methoxyquinoline-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via classical protocols such as the Gould–Jacob or Friedländer reactions. Transition metal-catalyzed cross-coupling or microwave-assisted synthesis may improve regioselectivity. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) enhance cyclization efficiency but may increase side reactions.

- Catalysts : Pd(OAc)₂ or CuI catalysts improve coupling reactions for quinoline core formation.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but require rigorous drying to avoid hydrolysis.

Example yields from analogous quinoline derivatives range from 45% (conventional heating) to 72% (microwave-assisted) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm substituent positions (e.g., methoxy at C4, ester at C2). Coupling constants in -NMR distinguish quinoline ring protons (δ 7.5–8.9 ppm).

- IR : Stretching vibrations for ester carbonyl (~1700 cm⁻¹) and methoxy groups (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 231.23 g/mol) and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.

- Storage : Store in airtight containers at 2–8°C, away from ignition sources.

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent dispersion .

Advanced Research Questions

Q. How can SHELX software be applied to resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

- Structure Solution : SHELXD for phase problem resolution via dual-space recycling.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.

Example crystal

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 12.4338, 7.7462, 19.4626 |

| β (°) | 128.806 |

| V (ų) | 1460.8 |

- Hydrogen Bonding : Intermolecular N–H···O interactions stabilize the lattice (e.g., N2–H2A···O3 = 2.85 Å) .

Q. How can contradictions in crystallographic data from different refinement methods be resolved?

- Methodological Answer :

- Cross-Validation : Compare R-factors (R₁, wR₂) between SHELXL and alternative programs (e.g., OLEX2).

- Residual Density Maps : Identify unresolved electron density peaks (e.g., solvent molecules).

- Twinned Data : Use TWINABS for deconvoluting overlapped reflections in SHELX.

- Validation Tools : Check CCDC deposition codes for outliers in bond lengths/angles .

Q. What computational approaches (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Basis Sets : B3LYP/6-311+G(d,p) for optimizing geometry and calculating frontier orbitals.

- Reactivity Indices : Fukui functions (nucleophilic/electrophilic sites) derived from electron density.

- Solvent Effects : PCM model to simulate dielectric environments (ε = 78.5 for water).

Example findings: - HOMO-LUMO gap: ~4.2 eV, indicating moderate reactivity.

- Electrophilicity Index (ω): 1.8 eV, comparable to bioactive quinolines .

Q. How can hydrogen-bonding patterns in this compound inform co-crystal design for drug delivery?

- Methodological Answer :

- Co-former Selection : Target carboxylic acids (e.g., succinic acid) for O–H···N interactions.

- Thermal Analysis : DSC/TGA to assess stability of co-crystals.

- Dissolution Testing : Compare solubility profiles (pH 1.2 vs. 6.8) to validate bioavailability improvements.

Example: Co-crystals with 2,3-diaminopyridinium showed enhanced dissolution rates by 2.3-fold .

Q. How to design biological activity assays for this compound derivatives?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase).

- In Vitro Assays : MTT for cytotoxicity (IC₅₀) and microdilution for MIC against S. aureus.

- SAR Analysis : Correlate substituent effects (e.g., methoxy vs. hydroxy) with activity.

Example: Analogous 2-arylethenylquinolines exhibited IC₅₀ = 8.7 µM against acetylcholinesterase .

Data Presentation Guidelines

- Tables : Include crystallographic parameters (unit cell dimensions, R-factors) and spectroscopic assignments.

- Figures : Hydrogen-bonding networks (ORTEP diagrams) and reaction schemes with yield comparisons.

- Statistical Analysis : Use ANOVA for comparing synthetic yields or biological activity across derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.